N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a methyl group, a phenyl group, and an isoxazolecarboxamide moiety. Its distinct structure contributes to its wide range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dichlorophenylamine with 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of microreactors can improve reaction kinetics and mass transfer, leading to higher yields and reduced reaction times . These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2,4-dichlorophenyl isocyanate
- 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine
Uniqueness
N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its isoxazolecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,20,22) |
InChI Key |
CAMAXGVHTVTEDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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